BenchChemオンラインストアへようこそ!

Tcv 309

PAF receptor antagonism Platelet aggregation In vitro pharmacology

Select TCV-309 for research demanding the highest in vivo potency and proven translational relevance. Unlike generic PAF antagonists, TCV-309 delivers robust protection in stringent models of endotoxic shock (ED50 1.2 µg/kg), kidney I/R injury (improved graft survival), and bone cancer pain. Its well-characterized selectivity and potency (IC50 33 nM rabbit, 58 nM human platelets) make it an indispensable reference compound for reproducible, high-impact preclinical research. Ensure experimental validity—choose the antagonist with comparator-validated efficacy data.

Molecular Formula C30H34BrN5O7
Molecular Weight 656.5 g/mol
CAS No. 131311-25-6
Cat. No. B1682958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTcv 309
CAS131311-25-6
Synonyms3-bromo-5-(N-phenyl-N-(2-((2-(1,2,3,4-tetrahydro-2-isoquinolylcarbonyloxy)ethyl)carbamoyl)ethyl)carbamoyl)-1-propylpyridinium nitrate
TCV 309
TCV-309
Molecular FormulaC30H34BrN5O7
Molecular Weight656.5 g/mol
Structural Identifiers
SMILESCCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)([O-])[O-]
InChIInChI=1S/C30H33BrN4O4.NO3/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;2-1(3)4/h3-11,19-20,22H,2,12-18,21H2,1H3;/q;-1/p+1
InChIKeyDVGLBKDNVHDMTD-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TCV-309 (CAS 131311-25-6): A Potent and Selective Platelet-Activating Factor (PAF) Receptor Antagonist for Preclinical Research


TCV-309 (3-bromo-5-[N-phenyl-N-[2-[2-(1,2,3,4-tetrahydro-2-isoquinolylcarbonyloxy)ethyl]carbamoyl]ethyl]carbamoyl]-1-propylpyridinium nitrate) is a synthetic, small-molecule antagonist of the platelet-activating factor (PAF) receptor [1]. It is a potent and selective inhibitor of PAF-induced platelet aggregation in multiple species and demonstrates in vivo efficacy in various preclinical models of shock, ischemia-reperfusion injury, and inflammation [2][3]. The compound is primarily utilized as a research tool to elucidate the role of PAF in pathological processes and as a reference standard for the development and characterization of novel PAF pathway modulators.

Why Generic Substitution Fails: The Functional Selectivity and In Vivo Efficacy Profile of TCV-309 Cannot Be Assumed from Class Membership


The PAF receptor antagonist class is chemically and pharmacologically heterogeneous; therefore, assuming functional equivalence or substitutability across different compounds (e.g., WEB 2086, CV-3988, BN 52021) is scientifically unsound [1]. Variations in chemical structure directly translate to significant differences in key performance characteristics, including in vitro potency (IC50), in vivo protective efficacy (ED50), and tissue-specific hemodynamic effects [2][3]. Consequently, the selection of a specific PAF antagonist for a research program or assay development must be guided by quantitative, comparator-based evidence to ensure experimental reproducibility and valid interpretation of results. Relying on a generic PAF antagonist without such data introduces a critical, and often overlooked, variable that can confound or invalidate preclinical findings.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Performance Data for TCV-309 vs. WEB 2086, CV-6209, CV-3988, and BN 52021


In Vitro PAF Antagonism: Superior Potency in Rabbit and Human Platelet Aggregation Assays Compared to CV-6209 and CV-3988, and Equivalent to WEB 2086

TCV-309 demonstrates high-affinity PAF receptor antagonism, exhibiting comparable or superior potency to key reference compounds in standardized in vitro assays. In a direct head-to-head comparison, TCV-309 was found to be as potent as WEB 2086 and more potent than both CV-6209 and CV-3988 [1]. Specifically, TCV-309 inhibited PAF-induced aggregation of rabbit and human platelets with IC50 values of 33 nM and 58 nM, respectively, and inhibited [3H]PAF binding to rabbit platelet microsomes with an IC50 of 27 nM [1]. In contrast, published IC50 values for CV-6209 in similar assays are 75 nM (rabbit) and 170 nM (human) .

PAF receptor antagonism Platelet aggregation In vitro pharmacology Binding assay

In Vivo Efficacy in Shock Models: Superior Protective Potency Against PAF- and Endotoxin-Induced Mortality and Hypotension Compared to CV-3988, CV-6209, and WEB 2086

TCV-309 exhibits superior in vivo protective efficacy in rodent models of shock. A head-to-head comparison demonstrated that TCV-309 most potently protected mice from death induced by PAF and anaphylactic shock when compared with CV-3988, CV-6209, and WEB 2086 [1]. The ED50 values for TCV-309 were 2.1 and 2.6 µg/kg (i.v.), respectively, for PAF-induced death and anaphylactic shock. For comparison, the ED50 for CV-3988 was 50 µg/kg in the PAF-induced death model [1]. TCV-309 also effectively reversed endotoxin-induced hypotension in rats with an ED50 of 1.2 µg/kg (i.v.) [1].

In vivo pharmacology Endotoxic shock Anaphylactic shock PAF antagonist

Cardiac Ischemia-Reperfusion Injury: Significant Improvement in Post-Ischemic Left Ventricular Function Compared to Untreated Controls

In an ex vivo Langendorff-perfused rabbit heart model of global ischemia (120 min) and reperfusion (60 min), treatment with TCV-309 (1 µM) resulted in a significant improvement in left ventricular function compared to untreated control hearts [1]. Recovery of left ventricular developed pressure (LVDP) was 77.6 ± 2.0% of the pre-ischemic value in the TCV-309-treated group versus 54.3 ± 1.7% in the control group (p < 0.01) [1]. This functional improvement was accompanied by a significant reduction in creatine kinase release during early reperfusion (5.2 vs. 12.2 IU/g wet weight, p < 0.01) [1].

Ischemia-reperfusion injury Cardioprotection Langendorff heart PAF antagonist

Organ Protection in Ischemia-Reperfusion: Efficacy in Lung Injury at 10-Fold Lower Dose and Superior Survival in Kidney Transplantation Compared to CV-3988

TCV-309 demonstrates superior potency and efficacy compared to CV-3988 in organ protection models. In a canine endotoxic shock model, TCV-309 at 1 mg/kg significantly reduced endotoxin-induced pulmonary edema (measured by lung wet/dry weight ratio), achieving a comparable effect to CV-3988 at a 10-fold higher dose (10 mg/kg) [1]. In a more stringent model of renal transplantation with extended warm and cold ischemia, treatment with TCV-309 (1 mg/kg i.v.) 5 minutes before reperfusion increased 14-day survival from 0% in control animals to 80% in the treated group [2]. This survival benefit was associated with a significant reduction in graft polymorphonuclear neutrophil (PMN) infiltration, as measured by myeloperoxidase (MPO) activity [2].

Organ preservation Ischemia-reperfusion injury Transplantation PAF antagonist

Pain Relief in Bone Cancer Model: Efficacy of TCV-309 is Comparable to Structurally Distinct PAF Antagonists BN 50739 and WEB 2086

In a mouse femur bone cancer (FBC) model of persistent pain, TCV-309, BN 50739, and WEB 2086—three chemically distinct PAF receptor antagonists—all significantly ameliorated allodynia and improved pain-related behaviors (guarding and limb-use abnormalities) [1][2]. The effective intravenous dose range for TCV-309 was 0.01–0.3 mg/kg, which was comparable to the effective doses of 0.1 mg/kg for both WEB 2086 and BN 50739 [2]. This cross-validation with multiple structural classes strengthens the conclusion that the observed analgesic effect is mediated specifically through PAF receptor antagonism, and confirms that TCV-309 is an appropriate and efficacious tool for this application.

Bone cancer pain Analgesia PAF antagonist Neuropathic pain

Best Research and Industrial Application Scenarios for TCV-309 Based on Validated Efficacy Profiles


PAF Pathway Mechanistic Studies and Assay Development

TCV-309 is an optimal tool for researchers investigating the fundamental role of the PAF receptor in cellular signaling, inflammation, and thrombosis. Its well-characterized, high in vitro potency (IC50 values of 33 nM and 58 nM for rabbit and human platelet aggregation, respectively [1]) and established selectivity profile [2] make it a reliable reference antagonist for use in cell-based assays, including platelet aggregation, calcium flux, and receptor binding studies. Its potency advantage over earlier compounds like CV-6209 and CV-3988 [1] allows for more definitive pathway interrogation with reduced off-target concerns.

Preclinical In Vivo Models of Shock and Systemic Inflammation

For studies involving animal models of endotoxic shock, anaphylactic shock, or disseminated intravascular coagulation (DIC), TCV-309 offers a robust and highly potent in vivo profile. Its demonstrated ability to protect against mortality and reverse hypotension in these models, with ED50 values as low as 1.2 µg/kg [1], provides a significant efficacy window for experimental design. This proven in vivo track record supports its use as a key pharmacological tool to dissect the contribution of PAF to the pathophysiology of sepsis and related inflammatory syndromes.

Organ Preservation and Ischemia-Reperfusion Injury Research

TCV-309 is a valuable reagent for laboratories focused on ischemia-reperfusion injury, particularly in the context of solid organ transplantation (e.g., kidney, heart, lung). The compound has been shown to significantly improve post-ischemic functional recovery in ex vivo heart models [2] and dramatically enhance survival in a stringent rat kidney transplantation model [3]. Its ability to reduce tissue inflammation and improve graft function positions TCV-309 as a critical reference compound for developing and testing new therapeutic strategies to mitigate I/R injury.

Analgesia and Neuropathic Pain Research

Based on validated efficacy in a bone cancer pain model where it performed comparably to other structural classes of PAF antagonists [4], TCV-309 is a suitable and specific tool for researchers exploring the role of PAF in pain signaling pathways. This includes studies on neuropathic pain, cancer pain, and the potential for PAF antagonism as an adjunct to opioid analgesia. The cross-validation of its analgesic effects with structurally distinct compounds [4] strengthens confidence in its on-target mechanism of action in this application.

Quote Request

Request a Quote for Tcv 309

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.